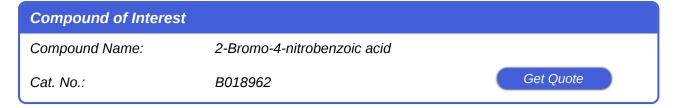


A Spectroscopic Comparative Analysis of 2-Bromo-4-nitrobenzoic Acid and Its Isomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Bromo-4-nitrobenzoic acid** and its structural isomers. The objective is to offer a comprehensive reference for the identification and differentiation of these closely related compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The presented data, compiled from various sources, is intended to support research and development activities in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **2-Bromo-4-nitrobenzoic acid** and its isomers. It is important to note that experimental data for some isomers is limited in publicly accessible databases. In such cases, predicted data based on established spectroscopic principles and data from similar compounds are provided and clearly indicated.

Table 1: ¹H NMR Spectroscopic Data of Bromo-nitrobenzoic Acid Isomers



Compound	Chemical Shift (δ , ppm) and Multiplicity
2-Bromo-4-nitrobenzoic acid	No experimental data readily available. Predicted values suggest aromatic protons in the range of 7.5-8.5 ppm.
2-Bromo-3-nitrobenzoic acid	Predicted: ~8.0-8.5 (Ar-H), ~7.5-8.0 (Ar-H)[1]
2-Bromo-5-nitrobenzoic acid	Experimental data available, specific shifts require access to spectral databases.[2][3]
3-Bromo-5-nitrobenzoic acid	Experimental data available, specific shifts require access to spectral databases.[4]
4-Bromo-2-nitrobenzoic acid	No experimental data readily available.
4-Bromo-3-nitrobenzoic acid	Experimental data available, specific shifts require access to spectral databases.[5]

Table 2: ¹³C NMR Spectroscopic Data of Bromo-nitrobenzoic Acid Isomers

Compound	Chemical Shift (δ, ppm)
2-Bromo-4-nitrobenzoic acid	No experimental data readily available.
2-Bromo-3-nitrobenzoic acid	Predicted values available.[1]
2-Bromo-5-nitrobenzoic acid	Experimental data available.
3-Bromo-5-nitrobenzoic acid	Experimental data available.
4-Bromo-2-nitrobenzoic acid	No experimental data readily available.
4-Bromo-3-nitrobenzoic acid	Experimental data available.[5]

Table 3: IR Spectroscopic Data of Bromo-nitrobenzoic Acid Isomers



Compound	Key Absorption Bands (cm⁻¹)
2-Bromo-4-nitrobenzoic acid	Broad O-H stretch (carboxylic acid), C=O stretch (~1700), Asymmetric and symmetric NO ₂ stretching (~1550 and ~1350), C-Br stretch.
2-Bromo-3-nitrobenzoic acid	Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO ₂ stretching, C-Br stretch.[6]
2-Bromo-5-nitrobenzoic acid	Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO ₂ stretching, C-Br stretch.[7]
3-Bromo-5-nitrobenzoic acid	Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO ₂ stretching, C-Br stretch.
4-Bromo-2-nitrobenzoic acid	Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO ₂ stretching, C-Br stretch.
4-Bromo-3-nitrobenzoic acid	Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO ₂ stretching, C-Br stretch.[5]

Table 4: Mass Spectrometry Data of Bromo-nitrobenzoic Acid Isomers

Compound	Molecular Ion (m/z) and Key Fragments
2-Bromo-4-nitrobenzoic acid	[M] $^+$ at m/z 245/247 (due to 79 Br/ 81 Br isotopes).
2-Bromo-3-nitrobenzoic acid	[M]+ at m/z 245/247.[1]
2-Bromo-5-nitrobenzoic acid	Top peaks at m/z 245 and 247.[2]
3-Bromo-5-nitrobenzoic acid	[M]+ at m/z 245/247.
4-Bromo-2-nitrobenzoic acid	[M]+ at m/z 245/247.
4-Bromo-3-nitrobenzoic acid	[M]+ at m/z 245/247.[8]



Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[6]
- ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the internal standard.[6]
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Thin Solid Film Method): A small amount of the solid sample is
 dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is
 placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin
 film of the compound on the plate.
- Instrumentation: FTIR spectra are recorded on an FTIR spectrometer.
- Data Acquisition: A background spectrum of the clean, empty salt plate is recorded. The spectrum of the sample is then collected over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added. The final spectrum is presented in terms of transmittance or absorbance.



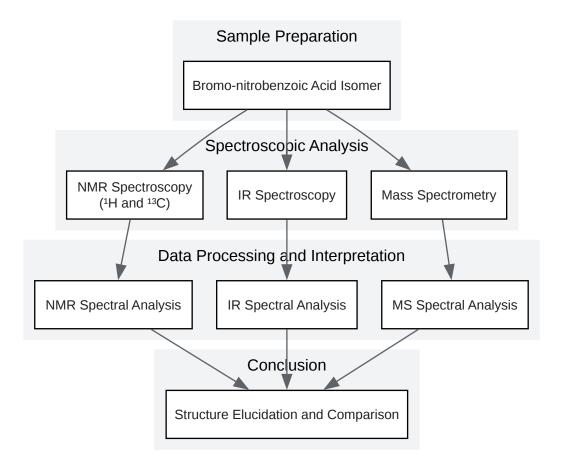
Mass Spectrometry (MS)

- Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples.
- Ionization: Electron Ionization (EI) is a common method for these types of compounds. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.[1]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis: The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound, is identified. The presence of bromine is confirmed by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). The fragmentation pattern provides additional structural information.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the bromo-nitrobenzoic acid isomers.





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Caption: General workflow for the spectroscopic characterization of bromo-nitrobenzoic acid isomers.

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